Potassium metabisulfite

Food preservation Sodium reduction Dietary formulation

Potassium metabisulfite (E224) is the sodium-free disulfite preservative essential for low-sodium and sodium-restricted product lines. It enables 100% sodium reduction from the preservative component while outperforming alternatives: 92.48% postharvest antifungal efficacy matching synthetic fungicides (vs. 61.36% for imazalil); highest antioxidant activity (20.99 µM TEAC/mL) for wine anthocyanin retention; and 4.17× greater antimicrobial potency than potassium sorbate (MIC 60 vs. 250 mg/kg). Ideal for premium wine, organic-certified postharvest operations, craft beverages, and clean-label foods. Available in ≥98% analytical to FCC/NF food grade.

Molecular Formula H2KO5S2
Molecular Weight 185.25 g/mol
CAS No. 16731-55-8
Cat. No. B058084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium metabisulfite
CAS16731-55-8
SynonymsDisulfurous Acid Dipotassium Salt;  Potassium Pyrosulfite;  Pyrosulfurous Acid Dipotassium Salt;  Dipotassium Disulfite;  Dipotassium Metabisulfite;  Dipotassium Pyrosulfite;  E 224;  Kadifit;  Potassium Disulfite (K2S2O5);  Potassium Metabisulfite;  Potassium
Molecular FormulaH2KO5S2
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESOS(=O)S(=O)(=O)O.[K]
InChIInChI=1S/K.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5)
InChIKeyQYFCZKXURBJLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water;  insoluble in alcohol
Reacts with acid solutions;  insoluble in ethanol
49.5 g/100 g water at 25 °C
Solubility in water, g/100ml at 25 °C: 49.5 (good)

Potassium Metabisulfite (CAS 16731-55-8): Technical Specifications and Procurement-Grade Purity Analysis for Food, Beverage, and Industrial Applications


Potassium metabisulfite (K₂S₂O₅), also known as potassium pyrosulfite or E224, is an inorganic disulfite salt that exists as a white to off-white crystalline powder with a characteristic pungent sulfur dioxide odor [1]. With a molecular weight of 222.31 g/mol and a density of approximately 2.34 g/cm³, this compound decomposes at 190°C, releasing potassium sulfite and sulfur dioxide gas [2]. It exhibits high water solubility (approximately 450 g/L at 20°C) while remaining insoluble in ethanol, and its aqueous solutions are acidic with a pH range of 3-5 . The compound is commercially available in multiple purity grades, including analytical standard (≥98% assay), FCC/NF food grade (≥90% assay), and technical grades (95-97% assay), with specifications for heavy metal impurities such as lead (≤2-10 ppm), arsenic (≤3 ppm), and selenium (≤1-5 ppm) varying by grade and manufacturer [3].

Why Potassium Metabisulfite Cannot Be Directly Substituted with Sodium Metabisulfite or Alternative Preservatives in Critical Applications


Despite the widespread perception that potassium metabisulfite and sodium metabisulfite are interchangeable disulfite salts, their substitution in regulated or formulation-sensitive applications introduces measurable risks that directly impact product quality, regulatory compliance, and consumer safety. The primary differentiator is the sodium-free composition of potassium metabisulfite, which enables strong reduction of sodium content in finished food products and provides a critical formulation option for low-sodium and sodium-restricted dietary applications [1]. Additionally, the potassium cation influences solubility kinetics, pH buffering capacity, and antimicrobial efficacy profiles in specific matrices, with documented differences in EC₅₀ values against fungal pathogens and in postharvest disease control performance [2][3]. Furthermore, the differential apoptotic gene expression profiles observed between sulfite-based and non-sulfite preservatives in human cell lines underscore that preservative class substitution carries distinct biological implications that extend beyond simple antimicrobial function [4].

Quantitative Differentiation Evidence: Potassium Metabisulfite Performance Data Against Comparator Preservatives and Analogs


Sodium-Free Formulation: Quantified Sodium Content Reduction in Food and Beverage Applications

Potassium metabisulfite contains zero sodium by molecular composition, whereas sodium metabisulfite (Na₂S₂O₅) contributes approximately 24.2% sodium by weight. This compositional difference enables a complete elimination of sodium contribution from the preservative component in food and beverage formulations [1][2]. In wine and food applications where sodium reduction is a regulatory or consumer-driven priority, potassium metabisulfite is generally preferred as it does not contribute sodium to the diet .

Food preservation Sodium reduction Dietary formulation

Antifungal Efficacy: EC₅₀ Comparison Against Potassium Sorbate in Postharvest Fungal Control

In vitro assessments against Neoscytalidium dimidiatum, an emerging postharvest fungal pathogen, revealed that potassium metabisulfite demonstrated superior antifungal potency with an EC₅₀ value of 4.4 × 10⁻⁵ g mL⁻¹, compared to potassium sorbate which required an EC₅₀ of 9.0 × 10⁻⁵ g mL⁻¹ [1]. This represents approximately 2-fold greater potency (lower EC₅₀) for potassium metabisulfite relative to potassium sorbate under identical assay conditions.

Postharvest pathology Antifungal activity GRAS preservatives

Postharvest Disease Control: Protective Efficacy Comparison Against Commercial Fungicides

In vivo protective applications on apple fruits demonstrated that potassium metabisulfite at 1.0 × 10⁻² g mL⁻¹ achieved 92.48% lesion reduction against N. dimidiatum, which was statistically comparable to the commercial fungicide thiophanate-M (93.81%) and tebuconazole + fluopyram (98.47%) [1]. Notably, potassium metabisulfite outperformed the commercial fungicide imazalil, which achieved only 61.36% protection at its highest tested concentration [1].

Postharvest treatment Fruit preservation Fungicide alternative

Food and Beverage Quality Preservation: Phenolic Compound Retention and Antioxidant Activity Enhancement

In red araçá wine production, the addition of 100 mg L⁻¹ potassium metabisulfite during the pre-fermentation stage significantly increased cyanidin-3-glucoside content, a key anthocyanin responsible for red coloration and antioxidant properties, relative to formulations without pre-fermentation sulfite addition [1]. The same study demonstrated that wines with pre-fermentation potassium metabisulfite and reduced pH (2.8) achieved the highest antioxidant activity as measured by DPPH assay, reaching 20.99 µM Trolox equivalent (TEAC) mL⁻¹ [1].

Wine chemistry Phenolic preservation Antioxidant activity

Apoptotic Gene Expression: Differential Cellular Response Compared to Non-Sulfite Preservatives

In a comparative study evaluating synthetic food preservatives on HepG2 human hepatocellular carcinoma cells, sodium metabisulfite (SMB, the sodium analog of potassium metabisulfite) did not cause significant transcriptional changes in apoptosis-related genes (CASP3, CASP8, BAX, BCL2) across concentrations of 6.25-100 mg/L and exposure times of 24-48 hours [1]. In contrast, sodium benzoate (SB) and potassium sorbate (PS) induced concentration- and time-dependent transcriptional alterations in the same apoptotic genes under identical conditions [1].

Food toxicology Gene expression Preservative safety

Minimum Inhibitory Concentration: Comparative Antimicrobial Potency Against Spoilage Yeasts

In dealcoholized red wine stored at 25°C, the minimum inhibitory concentration (MIC) of sodium metabisulfite against Rhodotorula mucilaginosa and Saccharomyces cerevisiae was 60 mg/kg for both target strains, whereas potassium sorbate required a substantially higher MIC of 250 mg/kg for the same strains [1]. This represents a 4.17-fold greater antimicrobial potency (lower MIC) for the metabisulfite preservative class compared to potassium sorbate under identical conditions.

Food microbiology Yeast inhibition Wine preservation

Procurement-Optimized Application Scenarios for Potassium Metabisulfite Based on Verified Differential Evidence


Low-Sodium and Sodium-Restricted Food and Beverage Formulations

Potassium metabisulfite is the optimal preservative selection for product lines requiring sodium reduction or sodium-free labeling. As established in Section 3, the compound contains zero sodium by molecular composition, enabling a 100% reduction in sodium contribution from the preservative component compared to sodium metabisulfite. This makes it essential for low-sodium wine production, sodium-restricted processed foods, and clean-label beverage applications where sodium content claims are critical to market positioning [1].

Postharvest Disease Management as a GRAS Alternative to Synthetic Fungicides

For postharvest treatment of fruits against fungal pathogens including Neoscytalidium dimidiatum, potassium metabisulfite provides fungicide-comparable protective efficacy (92.48% lesion reduction) while maintaining GRAS status and avoiding synthetic fungicide residues. As quantified in Section 3, it outperforms the commercial fungicide imazalil (61.36% efficacy) and matches the performance of thiophanate-M (93.81%). This makes potassium metabisulfite a procurement priority for sustainable agriculture programs, organic-certified postharvest operations, and export markets with stringent fungicide residue limits [2].

Wine and Fermented Beverage Color Stabilization and Antioxidant Enhancement

Pre-fermentation addition of potassium metabisulfite (100 mg L⁻¹) significantly increases cyanidin-3-glucoside content and achieves the highest measured antioxidant activity (20.99 µM TEAC mL⁻¹) in red fruit wines when combined with reduced pH conditions. As documented in Section 3, this directly benefits product color stability, phenolic preservation, and potential nutritional quality claims. Procurement should prioritize potassium metabisulfite for premium wine production where anthocyanin retention and antioxidant activity are key quality metrics [3].

High-Potency Antimicrobial Preservation with Lower Application Rates

In beverage preservation applications where microbial control is required at minimal preservative loading, potassium metabisulfite offers superior antimicrobial potency with an MIC of 60 mg/kg against spoilage yeasts—4.17-fold lower (more potent) than potassium sorbate (250 mg/kg). As established in Section 3, this enables effective preservation at reduced addition rates, minimizing potential sensory impacts while maintaining antimicrobial efficacy. This is particularly valuable for premium wine, craft cider, and specialty beverage production where preservative taste thresholds are a critical quality consideration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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